molecular formula C18H21N3O6S B4186381 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide

Cat. No. B4186381
M. Wt: 407.4 g/mol
InChI Key: GDZDEUXUWZQQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been studied extensively for its ability to inhibit various enzymes and proteins, including carbonic anhydrase, protein tyrosine phosphatase, and the nuclear factor kappa B (NF-κB) pathway.

Mechanism of Action

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A exerts its effects by inhibiting various enzymes and proteins, including carbonic anhydrase, protein tyrosine phosphatase, and the NF-κB pathway. Inhibition of the NF-κB pathway is believed to be the primary mechanism by which 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A exerts its anti-cancer and anti-inflammatory effects. The NF-κB pathway is known to play a critical role in regulating the expression of genes involved in cell growth, survival, and inflammation. By inhibiting this pathway, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A can block the expression of these genes and prevent the growth and proliferation of cancer cells and the development of inflammatory responses.
Biochemical and Physiological Effects:
2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the regulation of cell growth and survival. In addition, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. Furthermore, recent studies have suggested that 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A is its ability to selectively target specific enzymes and proteins, which makes it a valuable tool for studying the biological pathways involved in various diseases. In addition, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A is its relatively complex synthesis method, which requires specialized equipment and expertise. Furthermore, the exact mechanism by which 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A exerts its effects on various biological pathways is not yet fully understood and requires further investigation.

Future Directions

There are several potential future directions for research involving 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A. One area of interest is the development of more efficient and cost-effective synthesis methods for producing this compound. In addition, further studies are needed to fully understand the mechanism by which 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A exerts its effects on various biological pathways. Furthermore, there is a need for more in-depth studies to evaluate the potential therapeutic applications of 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Finally, research is needed to explore the potential side effects and toxicity of 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A, as well as its potential interactions with other drugs and compounds.

Scientific Research Applications

2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A has been shown to inhibit the growth and proliferation of cancer cells by targeting the NF-κB pathway, which is known to play a critical role in tumor development and progression. In addition, 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A has also been studied for its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, recent studies have suggested that 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-nitrophenyl)acetamide A may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-12(2)20-28(25,26)16-7-8-17(13(3)9-16)27-11-18(22)19-14-5-4-6-15(10-14)21(23)24/h4-10,12,20H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZDEUXUWZQQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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